

Pradimicin A structure and chemical properties

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Compound of Interest		
Compound Name:	Pradimicin A	
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An In-Depth Technical Guide to **Pradimicin A**: Structure, Properties, and Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Pradimicin A**, a potent antifungal and antiviral agent. The information is compiled for professionals engaged in natural product research, medicinal chemistry, and infectious disease drug development.

Core Structure and Chemical Identity

Pradimicin A is a member of the pradimicin class of antibiotics, which are complex polyketide natural products.[1] It is produced by the actinomycete Actinomadura hibisca (strain P157-2).[1] [2] The molecule's structure is characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This core is substituted with a D-alanine moiety and a disaccharide chain, which consists of D-xylose and 4,6-dideoxy-4-(methylamino)-D-galactose.[3] This unique structural arrangement is fundamental to its mechanism of action.

The formal chemical name for **Pradimicin A** is (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid.[1]

Physicochemical and Spectroscopic Properties



Pradimicin A is an orange to red amorphous powder.[2] A significant characteristic is its tendency to aggregate in aqueous solutions, a property that complicates detailed structural analysis in solution and can limit its bioavailability.[4] Derivatives, such as Pradimicin S, have been synthesized to improve water solubility.[5] While techniques like 1H and 13C NMR spectroscopy were instrumental in its structural elucidation, detailed chemical shift data are not readily available in published literature.[2] Similarly, specific UV-Vis absorption maxima have been used to monitor its interactions but are not consistently reported as standalone values.[6]

Table 1: Physicochemical Properties of Pradimicin A

Property	Value	Source(s)
Molecular Formula	C40H44N2O18	[1]
Molecular Weight	840.8 g/mol	[1]
Appearance	Orange to Red Amorphous Powder	[2]
Melting Point	193-195 °C (with decomposition)	N/A
Solubility	Soluble in DMSO; prone to aggregation in aqueous media.	[4][5]

| CAS Number | 117704-65-1 |[1] |

Biological Activity and Efficacy

Pradimicin A exhibits a broad spectrum of activity against fungal pathogens and certain enveloped viruses. Its efficacy is particularly noted against clinically relevant yeasts and molds. [7] It also shows potent activity against Human Immunodeficiency Virus (HIV) by targeting the viral envelope glycoproteins.[5]

Table 2: Summary of Biological Activity Data for Pradimicin A



Activity Type	Organism / Target	Metric	Value	Source(s)
Antifungal	Candida rugosa	MIC	4 μg/mL	[4]
Antifungal	Candida albicans	In vivo	Effective in systemic mouse infections	[7]
Antifungal	Cryptococcus neoformans	In vivo	Effective in systemic mouse infections	[7]
Antifungal	Aspergillus fumigatus	In vivo	Effective in systemic mouse infections	[7]
Antiviral	Influenza Virus	IC ₅₀	6.8 μg/mL	[7]
Toxicity	Mice	LD50	120 mg/kg (intravenous)	[7]

| Toxicity | Mice | LD50 | >400 mg/kg (intramuscular) |[7] |

Mechanism of Action

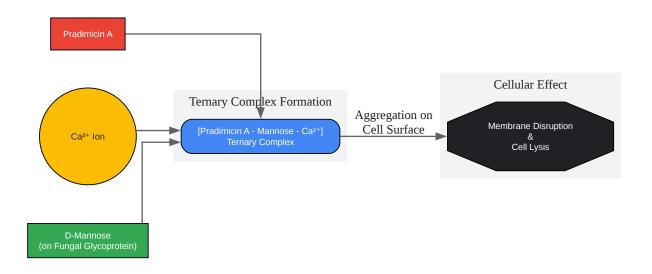
The primary mechanism of action for **Pradimicin A** is unique among small molecule antifungals. It functions as a non-peptidic, lectin-like agent that specifically recognizes and binds to D-mannose residues on the surface of fungal or viral cells.[5] This interaction is critically dependent on the presence of calcium ions (Ca²⁺).

The process involves two main phases:

- Ca²⁺-Independent Sugar Binding: Pradimicin A first recognizes and binds to a terminal D-mannopyranoside on a glycoprotein of the target cell wall.[6]
- Ca²⁺-Mediated Complex Formation: The resulting **Pradimicin A**-mannoside conjugate then complexes with a calcium ion, leading to the formation of a stable ternary complex.[6]



This ternary complex formation leads to oligomerization of **Pradimicin A** molecules on the cell surface.[5] This aggregation is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[6]



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